molecular formula C14H10O2 B1203692 9,10-Dihydroxyphenanthrene CAS No. 604-84-2

9,10-Dihydroxyphenanthrene

Cat. No.: B1203692
CAS No.: 604-84-2
M. Wt: 210.23 g/mol
InChI Key: ODUSUXJNDWKJKH-UHFFFAOYSA-N
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Description

9,10-Dihydroxyphenanthrene (CAS 604-84-2) is a phenanthrene derivative with significant value in biochemical and pharmacological research. It is recognized as a critical metabolite in the redox cycling of 9,10-phenanthrenequinone (9,10-PQ), an environmental quinone found in diesel exhaust. In this pathway, the enzyme Aldo-keto reductase 1C15 reduces 9,10-PQ to this compound, a process that concurrently generates superoxide anions and contributes to oxidative stress, proteasomal dysfunction, and triggered apoptosis in endothelial cells . This makes it an essential compound for investigating the mechanisms of oxidative damage and cellular toxicity. Beyond toxicology, derivatives of the 9,10-dihydrophenanthrene scaffold have recently been identified as potent, non-covalent, and non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme for viral replication . These inhibitors exhibit outstanding metabolic stability in human liver microsomes and plasma, highlighting their potential as orally administrated antiviral agents and positioning 9,10-dihydrophenanthrene as a valuable core structure in medicinal chemistry for fighting COVID-19 and other viral diseases . Furthermore, the compound is also a known metabolite of the larger polycyclic aromatic hydrocarbon (PAH), Phenanthrene, in biological systems . This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

phenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSUXJNDWKJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209159
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-84-2
Record name 9,10-Phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Oxidative Addition : Aryl halides (e.g., bromobenzene) react with Pd(0) to generate aryl-palladium intermediates.

  • Olefin Insertion : Styrene derivatives undergo insertion into the Pd–C bond, forming a π-allyl palladium complex.

  • β-Hydride Elimination : Elimination of formaldehyde via a Reverse Diels-Alder pathway yields 9,10-dihydrophenanthrene.

The reaction typically employs Pd(OAc)₂ (5 mol%) with triphenylphosphine as a ligand in DMF at 80–100°C for 12–24 hours. Yields range from 65–78%, depending on substituent electronic effects.

Substrate Scope and Limitations

  • Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) enhance oxidative addition rates but may reduce regioselectivity.

  • Sterically hindered olefins (e.g., cyclohexene) require higher temperatures (120°C) and prolonged reaction times.

Rhodium(III)-Catalyzed C–H Activation and Relay Diels-Alder Cyclization

A one-pot synthesis leveraging Rh(III) catalysts enables direct C–H functionalization of biphenyl derivatives. This method avoids pre-functionalized substrates, streamlining the synthesis:

Procedure Overview

  • C–H Activation : 4-Cyclohexylphenol undergoes ortho-C–H alkenylation with propargyl alcohol using [Cp*RhCl₂]₂ (3 mol%) and Cu(OAc)₂ (20 mol%) in DCE at 60°C.

  • Diels-Alder Cyclization : The alkenylated intermediate spontaneously undergoes [4+2] cyclization to form the dihydrophenanthrene core.

Optimization Insights

  • Solvent Effects : 1,2-Dichloroethane (DCE) outperforms THF or MeCN in promoting cyclization (yield: 82% vs. 58%).

  • Catalyst Loading : Reducing Rh(III) to 1.5 mol% decreases yield to 47%, underscoring the necessity of stoichiometric metal ratios.

Oxidation and Functionalization of 9,10-Phenanthrenequinones

9,10-Phenanthrenequinones serve as versatile precursors for dihydroxyphenanthrene synthesis via reduction or hydroxylation. A two-step protocol achieves this efficiently:

Quinone Reduction

Conditions : Hydrogenation of 9,10-phenanthrenequinone using Pd/C (10 wt%) under H₂ (1 atm) in ethanol at 25°C for 6 hours.
Yield : 89% (isolated as white crystals).

Direct Hydroxylation

Oxidative Hydroxylation : Treatment of phenanthrene with H₂O₂ (30%) and KOH in THF/H₂O introduces hydroxyl groups at positions 9 and 10.
Yield : 80% after acid workup and extraction.

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)SelectivityScalability
Pd-Catalyzed HeckPd(OAc)₂/PPh₃80–10012–2465–78ModerateIndustrial
Rh(III)-C–H Activation[Cp*RhCl₂]₂/Cu(OAc)₂60–1006–1272–82HighLab-scale
Quinone ReductionPd/C25689HighPilot-scale

Key Observations :

  • Pd-Catalyzed Heck : Optimal for large-scale production but limited by substrate scope.

  • Rh(III) Catalysis : Superior selectivity for complex substrates but requires costly ligands.

  • Quinone Routes : High yields under mild conditions but necessitate pre-synthesized quinones .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis Precursor:

  • 9,10-Dihydroxyphenanthrene serves as a precursor in the synthesis of various organic compounds, particularly in the development of polycyclic aromatic hydrocarbons and their derivatives.

Reagent in Photochemical Reactions:

  • The compound is utilized as a reagent in photochemical reactions, enabling researchers to explore light-induced chemical transformations.

Biological Applications

Antimicrobial Properties:

  • Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Anticancer Activity:

  • Research has shown potential anticancer properties of this compound. For instance, analogs of related compounds have induced apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .

Mechanisms of Action:

  • The compound's biological effects are believed to arise from its ability to generate reactive oxygen species (ROS), leading to cellular stress and apoptosis in targeted cells . This mechanism is particularly relevant in the context of cancer therapy.

Medical Applications

Therapeutic Potential:

  • Ongoing research is investigating the therapeutic potential of this compound for treating various diseases, including its role as a possible inhibitor of viral proteins like SARS-CoV-2's main protease (3CLpro) . The structure-activity relationship studies have revealed that certain derivatives exhibit potent inhibitory activity against this viral target.

Industrial Applications

Dyes and Pigments:

  • The compound is employed in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Chemical Manufacturing:

  • Beyond dyes, it finds use in manufacturing other industrial chemicals, contributing to various sectors including materials science and environmental chemistry.

Case Study 1: Cytotoxicity Mechanisms

A study explored the cytotoxic effects of this compound analogs on human cancer cell lines. It was found that these compounds can induce DNA fragmentation and apoptosis through ROS generation, highlighting their potential as anticancer agents .

Case Study 2: SARS-CoV-2 Inhibition

Research focused on the inhibition of SARS-CoV-2's main protease by derivatives of this compound demonstrated significant inhibitory effects with IC50 values around 1.55 μM. This positions the compound as a promising candidate for antiviral drug development .

Mechanism of Action

The mechanism of action of 9,10-Dihydroxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Research Findings

Bioremediation Efficiency : this compound is a reliable biomarker for tracking phenanthrene metabolism in polluted environments, with downstream metabolites like diphenic acid confirming microbial activity .

Enzyme Kinetics : Laccase activity toward this compound peaks at 2,629 U/L after 8 days of fungal treatment, highlighting its role in late-stage degradation .

Structural Influence on Reactivity : Hydroxyl groups at 9,10 positions enhance susceptibility to enzymatic oxidation compared to methyl or nitro substituents .

Biological Activity

9,10-Dihydroxyphenanthrene (9,10-DHP) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

9,10-DHP is characterized by its two hydroxyl groups located at the 9 and 10 positions of the phenanthrene backbone. This structural modification significantly enhances its reactivity compared to its parent compound, phenanthrene.

Antiviral Properties

Recent studies have highlighted the potential of 9,10-DHP derivatives as inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. Among various derivatives tested, compounds C1 and C2 exhibited potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. These compounds were shown to inhibit the protease in a mixed-inhibition manner, indicating their potential as therapeutic agents against COVID-19 .

CompoundIC50 (μM)Inhibition Type
C11.55 ± 0.21Mixed
C21.81 ± 0.17Mixed

Cytotoxic Effects

9,10-DHP has also been implicated in cytotoxicity through mechanisms involving oxidative stress. It generates reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in various cell lines. For instance, studies indicate that treatment with 9,10-PQ (a related quinone) leads to significant DNA fragmentation and apoptosis in human cells . The compound’s ability to induce oxidative stress is critical in understanding its role in toxicology and potential therapeutic applications.

Neuroinflammation

Research has demonstrated that 9,10-DHP exhibits antineuroinflammatory properties. In vitro studies using cell lines have shown that it can modulate inflammatory responses, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of 9,10-DHP is primarily mediated through:

  • Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis.
  • Enzyme Inhibition : As noted in antiviral studies, specific derivatives inhibit key viral enzymes.
  • Inflammatory Modulation : The compound's effects on inflammatory pathways suggest a role in managing neuroinflammation.

Antitumor Activity

In a study involving HCT-116 colon cancer cells and HL-60 leukemia cells, analogs of 9,10-PQ induced apoptosis effectively. The findings suggest that similar mechanisms may be applicable to 9,10-DHP derivatives .

Environmental Impact

Research indicates that compounds like 9,10-DHP can be found in environmental pollutants such as diesel exhaust particulates. Their presence raises concerns regarding human exposure and health implications due to their cytotoxic properties .

Q & A

Q. How is 9,10-dihydroxyphenanthrene identified as a metabolite in microbial degradation studies?

To identify this compound, researchers typically use gas chromatography-mass spectrometry (GC-MS) after solvent extraction of microbial cultures. For example, in phenanthrene degradation studies with Coriolopsis byrsina strain APC5, GC-MS analysis detected this compound (retention time: 17.58 min) as a key intermediate metabolite . Enzyme activity assays (e.g., lignin peroxidase [LiP], manganese peroxidase [MnP], laccase [LAC]) are performed in parallel to correlate metabolite formation with enzymatic stages .

Q. What enzymatic systems are involved in the degradation of this compound?

Ligninolytic enzymes, particularly MnP, LiP, and LAC, drive the degradation. In fungal systems, MnP exhibits peak activity (20,147 U/L) during the initial phase (6–8 days), while LAC activity (2,629 U/L) dominates later stages, facilitating ring cleavage into metabolites like 2,2-diphenic acid and phthalic acid . Time-course enzyme assays (every 2 days) are critical to mapping activity profiles .

Q. How is this compound synthesized and purified for in vitro studies?

Synthesis involves microbial oxidation of phenanthrene via Pseudomonas stutzeri or fungal strains, followed by extraction under anoxic conditions (e.g., ethyl acetate/argon) to prevent auto-oxidation . Purification employs column chromatography or preparative HPLC. Structural validation is performed via NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. Why do certain dehydrogenases fail to catalyze this compound despite substrate similarities?

The PDDH dehydrogenase from Sphingomonas CHY-1 acts on dihydrodiols like benz[a]anthracene-1,2-dihydrodiol but not this compound due to steric hindrance from the hydroxyl group positions. Substrate specificity studies using UV/visible spectral shifts (260–400 nm) and NAD+ cofactor assays under argon reveal structural incompatibility . Comparative molecular docking can further elucidate active-site constraints .

Q. How can researchers resolve contradictions in reported enzyme roles across degradation pathways?

Discrepancies arise from differences in microbial strains, experimental conditions (e.g., aerobic vs. anoxic), and enzyme isoforms. For example, MnP dominates in C. byrsina , whereas bacterial systems rely on dioxygenases . Meta-analyses of time-resolved enzyme activity data (e.g., U/L trends over 8 days) and metabolite profiling (GC-MS) help reconcile pathway variations .

Q. What methodological challenges arise in detecting this compound auto-oxidation artifacts?

Auto-oxidation of dihydroxyphenanthrenes to o-quinones occurs rapidly in air-saturated buffers, confounding metabolite analysis. Researchers mitigate this by extracting metabolites under argon and using reducing agents (e.g., NADH) to stabilize intermediates. Spectrophotometric monitoring (e.g., 270 nm decay over 120 minutes) quantifies oxidation rates .

Q. How do in vitro and in vivo models differ in this compound metabolism?

In vitro systems (e.g., fungal cultures) prioritize enzyme-driven degradation, while in vivo models (e.g., rats, rabbits) involve phase I/II metabolism (e.g., glucuronidation). Historical studies in rabbits identified conjugated glucuronic acid derivatives of this compound, validated via hydrolysis and thin-layer chromatography (TLC) . Cross-species comparisons require LC-MS/MS to track conjugates .

Experimental Design & Data Analysis

Q. How to optimize experimental timelines for studying this compound degradation kinetics?

Time-course experiments should sample every 48 hours for ≥8 days to capture enzyme activity peaks (e.g., MnP at day 6, LAC at day 8) . Parallel GC-MS profiling at days 0, 4, and 8 links metabolite accumulation to enzymatic phases. Statistical tools like ANOVA assess significance of degradation rates across replicates .

Q. What analytical strategies distinguish this compound from positional isomers?

High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) separates isomers based on retention times and UV spectra (e.g., 9,10- vs. 3,4-dihydroxyphenanthrene). Confirmation via tandem MS/MS fragments (e.g., m/z 212 → 181) enhances specificity . Isotopic labeling (e.g., 13C) in tracer studies further resolves metabolic fates .

Q. How to address low yields in synthetic routes to this compound derivatives?

Current chemical synthesis methods yield ≤42% due to side reactions during epoxidation . Optimization involves catalyst screening (e.g., Sharpless asymmetric dihydroxylation) and solvent polarity adjustments. Fluorescence spectroscopy compares derived products (e.g., 9,10-phenanthrenequinone) to reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydroxyphenanthrene
Reactant of Route 2
9,10-Dihydroxyphenanthrene

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